Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride

Catalog No.
S13319947
CAS No.
2063-10-7
M.F
C19H19ClF3NS
M. Wt
385.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-t...

CAS Number

2063-10-7

Product Name

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride

IUPAC Name

(3Z)-N,N-dimethyl-3-[1-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride

Molecular Formula

C19H19ClF3NS

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C19H18F3NS.ClH/c1-23(2)12-6-8-14-13-7-3-4-10-16(13)24-17-11-5-9-15(18(14)17)19(20,21)22;/h3-5,7-11H,6,12H2,1-2H3;1H/b14-8-;

InChI Key

BOAAOVKNVJHBAN-ZXDBEMHSSA-N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride, commonly referred to as thiothixene hydrochloride, is a member of the thioxanthene class of antipsychotic medications. Structurally, it features a thioxanthene nucleus with a dimethylamino propylidene side chain and a trifluoromethyl group at the 1-position. This compound is known for its neuroleptic properties and is primarily used in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves antagonism of dopamine receptors, similar to that of phenothiazines but with distinct structural differences that influence its pharmacological profile .

Typical for thioxanthene derivatives. Key reactions include:

  • Nucleophilic Substitution: The carbonyl group in the structure can participate in nucleophilic attacks, leading to various derivatives.
  • Reduction Reactions: Thiothixene can be reduced using reagents like organotin hydrides, which are stable and effective in reducing functional groups .
  • Wittig Reaction: This reaction can be employed to form alkenes from carbonyl compounds present in the structure, further modifying the thioxanthene framework .

The synthesis of thiothixene hydrochloride typically involves several steps:

  • Formation of Thioxanthene Core: The initial step involves creating the thioxanthene structure through cyclization reactions involving sulfur and appropriate carbon precursors.
  • Introduction of Side Chains: The dimethylamino propylidene group is introduced via nucleophilic substitution or addition reactions.
  • Trifluoromethylation: The trifluoromethyl group can be added using specific reagents that facilitate the introduction of fluorine atoms into organic compounds.
  • Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt by reacting it with hydrochloric acid .

Thiothixene hydrochloride is primarily used in clinical settings for:

  • Management of Schizophrenia: It is effective in controlling positive symptoms such as hallucinations and delusions.
  • Other Psychotic Disorders: It may also be utilized for other conditions characterized by psychosis.
  • Research: Thiothixene serves as a model compound for studying dopamine receptor interactions and the development of new antipsychotic drugs .

Interaction studies have shown that thiothixene can interact with various drugs and biological systems:

  • Drug Interactions: Co-administration with hepatic enzyme inducers (e.g., carbamazepine) can increase thiothixene clearance, potentially reducing its efficacy. Monitoring is recommended when used alongside hypotensive agents due to possible additive effects .
  • Biological Interactions: Studies indicate that thiothixene may affect neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways, which could influence both therapeutic effects and side effects .

Thiothixene hydrochloride shares structural and functional similarities with several other antipsychotic agents. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
ThiothixeneThioxantheneDopamine D2 antagonistContains trifluoromethyl group
ChlorpromazinePhenothiazineDopamine D2 antagonistAliphatic side chain
FluphenazinePhenothiazineDopamine D2 antagonistPiperazine derivative
PerphenazinePhenothiazineDopamine D2 antagonistContains a piperazine ring

Thiothixene's unique trifluoromethyl substitution distinguishes it from traditional phenothiazines, potentially affecting its pharmacokinetics and receptor binding profiles .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

385.0878830 g/mol

Monoisotopic Mass

385.0878830 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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